molecular formula C19H17ClN2O2 B6014080 5-CHLORO-2-METHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE

5-CHLORO-2-METHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE

Cat. No.: B6014080
M. Wt: 340.8 g/mol
InChI Key: VQRJWXBRZSOAIM-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxy group, and a pyrrole moiety attached to a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

5-Chloro-2-methoxy-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-2-methoxy-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrole moiety, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-24-18-9-6-15(20)12-17(18)19(23)21-13-14-4-7-16(8-5-14)22-10-2-3-11-22/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRJWXBRZSOAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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